molecular formula C15H28N2O3 B12995760 tert-Butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12995760
M. Wt: 284.39 g/mol
InChI Key: NAWBVVRHUPLGBS-WFASDCNBSA-N
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Description

tert-Butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and various functional groups

Preparation Methods

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . These systems provide a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

tert-Butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group, in particular, exhibits unique reactivity patterns that are highlighted in various chemical transformations . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of various functional groups on biological activityIn industry, it can be used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability, affecting its overall biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds that feature tert-butyl groups and pyrrolidine rings. These compounds include tert-butyl esters and other tert-butyl-substituted hetero-donor compounds . The unique reactivity and structural properties of this compound make it distinct from these similar compounds, offering specific advantages in various applications.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-12(18)8-15(17,10-16)7-11-5-4-6-11/h11-12,18H,4-10,16H2,1-3H3/t12-,15-/m0/s1

InChI Key

NAWBVVRHUPLGBS-WFASDCNBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@]1(CC2CCC2)CN)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1(CC2CCC2)CN)O

Origin of Product

United States

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